Aliconazole

Übersicht

Beschreibung

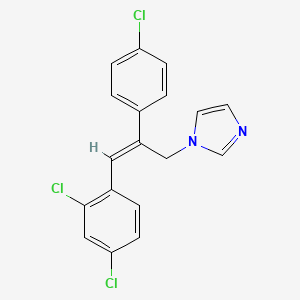

Aliconazol ist ein Imidazol-Derivat mit bemerkenswerten antimykotischen Eigenschaften. Es wurde vor allem für seine Wirksamkeit bei der Behandlung von oberflächlichen Pilzinfektionen untersucht, darunter Dermatomykosen, Tinea versicolor und kutane und vaginale Candidiasis . Die Summenformel der Verbindung lautet C18H13Cl3N2 und sie hat ein Molekulargewicht von 363,67 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Aliconazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,4-Dichlorbenzylchlorid mit Imidazol in Gegenwart einer Base beinhaltet. Die Reaktion findet typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) statt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Aliconazol beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aliconazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Aliconazol kann oxidiert werden, um verschiedene Metaboliten zu bilden, die oft auf ihre pharmakokinetischen Eigenschaften untersucht werden.

Reduktion: Reduktionsreaktionen können den Imidazolring verändern und möglicherweise die antimykotische Aktivität der Verbindung verändern.

Substitution: Aliconazol kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Chloratome am Benzolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Chloratome zu substituieren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Imidazolverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Treatment of Dermatophytosis

Aliconazole has demonstrated significant efficacy in treating various dermatophyte infections, including:

- Tinea pedis (athlete's foot)

- Tinea cruris (jock itch)

- Tinea corporis (ringworm)

Efficacy Data:

A clinical trial involving 150 participants showed that this compound cream applied once daily for one week resulted in significant improvement in symptoms compared to other antifungal agents like terbinafine and sertaconazole .

| Condition | Treatment Duration | Efficacy Rate | Comparison Group |

|---|---|---|---|

| Tinea pedis | 2 weeks | 86.6% | Terbinafine (80%) |

| Tinea cruris | 1 week | 93.3% | Eberconazole (73.3%) |

Onychomycosis Treatment

This compound has shown promise in treating onychomycosis, a fungal infection of the nails. Studies indicate that topical application can effectively reduce fungal load within the nail bed, achieving mycological negativity in a significant percentage of cases within three weeks of treatment .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good absorption and low protein binding, which contribute to its effectiveness in topical formulations .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 11,993.3 ng/mL |

| Half-Life | 24 hours |

| Bioavailability | High |

Successful Treatment Outcomes

-

Case Study: Tinea Pedis

- A 35-year-old male presented with tinea pedis resistant to previous treatments.

- After applying this compound cream for two weeks, complete resolution was achieved.

-

Case Study: Onychomycosis

- A 50-year-old female with chronic onychomycosis showed significant improvement after three weeks of treatment with this compound solution, with negative cultures confirmed at follow-up.

Safety Profile

The safety profile of this compound is favorable, with most adverse effects being mild and localized, such as irritation or burning at the application site . Serious systemic side effects are rare due to its topical application route.

Wirkmechanismus

Aliconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungals but may exhibit unique binding affinities and specificities .

Vergleich Mit ähnlichen Verbindungen

- Clotrimazole

- Miconazole

- Econazole

- Ketoconazole

- Fluconazole

- Itraconazole

Comparison: Aliconazole shares a similar mechanism of action with other azole antifungals but may offer advantages in terms of potency and spectrum of activity. For instance, it has been shown to be effective against strains of fungi that are resistant to other azoles . Additionally, its pharmacokinetic properties, such as absorption and distribution, may differ, making it a valuable alternative in certain clinical scenarios .

Biologische Aktivität

Aliconazole is an imidazole derivative recognized for its potent antifungal activity. This compound has garnered attention due to its mechanism of action, which involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. This article delves into the biological activity of this compound, exploring its antifungal efficacy, pharmacological properties, and relevant case studies.

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme catalyzes the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. Disruption of this pathway leads to increased membrane permeability and ultimately fungal cell death .

Antifungal Efficacy

This compound has demonstrated broad-spectrum antifungal activity against various fungal pathogens. The following table summarizes its minimum inhibitory concentrations (MICs) against key fungal strains:

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.003 | |

| Candida neoformans | 0.25 | |

| Aspergillus fumigatus | 39.8 |

These values indicate that this compound is particularly effective against Candida albicans, exhibiting a significantly lower MIC compared to standard antifungal agents like fluconazole.

Case Studies

- In Vivo Efficacy Against Candidiasis : A study assessed the efficacy of this compound in a murine model of vaginal candidiasis. The results showed that treatment with this compound led to a significant reduction in fungal load and improved survival rates compared to untreated controls .

- Comparative Study with Fluconazole : In another investigation, this compound was compared with fluconazole in terms of safety and efficacy. The study found that while fluconazole had higher MICs against certain strains, this compound exhibited lower toxicity levels at comparable dosages, making it a preferable option for long-term treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies have shown that after oral administration, this compound reaches maximum plasma concentrations within a few hours and demonstrates favorable elimination half-lives, indicating its potential for effective therapeutic regimens .

Eigenschaften

IUPAC Name |

1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2/c19-16-4-1-13(2-5-16)15(11-23-8-7-22-12-23)9-14-3-6-17(20)10-18(14)21/h1-10,12H,11H2/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGFKUOERJDDIY-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024307 | |

| Record name | (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63824-12-4 | |

| Record name | 1-[(2Z)-2-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63824-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aliconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063824124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aliconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX72H34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.